molecular formula C9H12O3S B8626113 beta-Hydroxythiophene-2-propanoic acid ethyl ester

beta-Hydroxythiophene-2-propanoic acid ethyl ester

Cat. No. B8626113
M. Wt: 200.26 g/mol
InChI Key: DWGLMTZYPUURJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Hydroxythiophene-2-propanoic acid ethyl ester is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Hydroxythiophene-2-propanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Hydroxythiophene-2-propanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

beta-Hydroxythiophene-2-propanoic acid ethyl ester

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-hydroxy-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3

InChI Key

DWGLMTZYPUURJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CS1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution comprising a composition of 2% glucose, 1% yeast extract, 1% polypeptone, and 0.6% malt extract was used as the medium, and Filobasidium uniguttulatum IFO 0699 was inoculated into this and aerobically cultured at 28° C. for 24 hours. After completion of the culturing, the culture medium (1 ml) was collected and centrifuged to isolate the cells. 3-Oxo-3-(2-thienyl)propionic acid ethyl ester to be used as the substrate was synthesized in accordance with the method described in EP-A-751427. Said cells were suspended in 200 μl of a reaction solution comprising 100 mM glucose, 0.24% 3-oxo-3-(2-thienyl)propionic acid ethyl ester, 0.01% NADH, 0.01% NADPH and 100 mM Tris-HCl buffer (pH 7.5) and allowed to undergo the reaction at 30° C. on a shaker. After 18 hours of the commencement of the reaction, 800 μl of 2-propanol was added thereto, the cells were removed by centrifugation, and then a sample of the supernatant was analyzed by HPLC. The analysis was carried out under the following conditions using Chiralpak AD-RH (mfd. by Daicel) as the HPLC column.
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